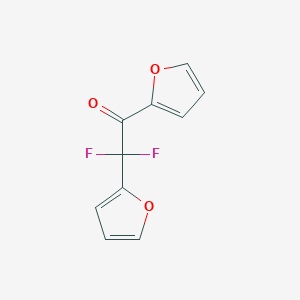

2,2-Difluoro-1,2-DI-2-furanyl-ethanone

Description

2,2-Difluoro-1,2-Di-2-furanyl-ethanone is a fluorinated ethanone derivative featuring two 2-furanyl substituents and two fluorine atoms at the α-position. The compound’s fluorine substituents likely enhance its stability and reactivity compared to non-fluorinated analogs, making it a candidate for applications in agrochemical or pharmaceutical synthesis .

Properties

CAS No. |

748800-46-6 |

|---|---|

Molecular Formula |

C10H6F2O3 |

Molecular Weight |

212.15 g/mol |

IUPAC Name |

2,2-difluoro-1,2-bis(furan-2-yl)ethanone |

InChI |

InChI=1S/C10H6F2O3/c11-10(12,8-4-2-6-15-8)9(13)7-3-1-5-14-7/h1-6H |

InChI Key |

KISRAXSSHVBSFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(=O)C(C2=CC=CO2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1,2-di(2-furyl)ethanone typically involves the reaction of 2-furyl lithium with difluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of reactive intermediates. The general reaction scheme is as follows:

2C4H3OLi+ClCOCF2H→C10H6F2O3+LiCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1,2-di(2-furyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1,2-di(2-furyl)acetic acid, while reduction could produce 2,2-difluoro-1,2-di(2-furyl)ethanol.

Scientific Research Applications

2,2-Difluoro-1,2-di(2-furyl)ethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 2,2-Difluoro-1,2-di(2-furyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies. The furan rings contribute to the compound’s aromaticity, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanone, 1,2-Di-2-furanyl-2-hydroxy (CAS 552-86-3)

- Molecular Formula : C₁₀H₈O₄

- Molecular Weight : 192.1681 g/mol

- Key Differences: Substituents: Replaces the difluoro group with a hydroxyl (-OH) group at the α-position. In contrast, fluorine atoms in the target compound reduce polarity and may improve metabolic stability in biological systems. Applications: Used in organic synthesis as a chiral building block or flavoring agent due to its furan-derived aromaticity .

2,2-Difluoro-1,3-Benzodioxole-4-carboxaldehyde

- Molecular Formula : C₈H₄F₂O₃

- Molecular Weight : 198.11 g/mol (estimated)

- Key Differences :

- Core Structure : Features a benzodioxole ring instead of furanyl groups.

- Functional Group : Contains an aldehyde (-CHO) group, enabling nucleophilic addition reactions, unlike the ketone group in the target compound.

- Applications : Intermediate in synthesizing fludioxonil, a fungicide, highlighting the role of fluorinated aromatic systems in agrochemicals .

Dihydro-5-pentyl-2(3H)-furanone

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.22 g/mol

- Key Differences: Saturation: Contains a saturated furanone ring, reducing aromaticity compared to the fully conjugated furanyl groups in the target compound. Substituents: Lacks fluorine atoms, resulting in lower electronegativity and altered lipophilicity. Applications: Used in fragrance and flavor industries due to lactone-derived olfactory properties .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| 2,2-Difluoro-1,2-Di-2-furanyl-ethanone | C₁₀H₆F₂O₃ | 224.16 (estimated) | 2-Furanyl, 2-F | Electrophilic ketone | Agrochemical intermediates |

| Ethanone, 1,2-Di-2-furanyl-2-hydroxy | C₁₀H₈O₄ | 192.17 | 2-Furanyl, -OH | Polar, H-bond donor | Chiral synthesis, flavoring |

| 2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde | C₈H₄F₂O₃ | 198.11 | Benzodioxole, -CHO | Nucleophilic aldehyde | Fungicide synthesis |

| Dihydro-5-pentyl-2(3H)-furanone | C₉H₁₆O₂ | 156.22 | Saturated lactone | Hydrolysis-prone | Fragrance industry |

Research Findings and Implications

- Fluorine Effects: The difluoro substitution in 2,2-Difluoro-1,2-Di-2-furanyl-ethanone likely confers resistance to oxidative degradation compared to hydroxylated analogs, as seen in fluorinated agrochemical intermediates .

- Synthetic Challenges : Fluorination at the α-position requires specialized reagents (e.g., DAST or Deoxo-Fluor), which are hazardous but critical for achieving high yields in similar compounds .

- Toxicity Data Gap: As noted in analogous compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone), toxicological studies for fluorinated furan derivatives remain sparse, necessitating caution in handling .

Biological Activity

2,2-Difluoro-1,2-di(2-furanyl)ethanone is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings and data.

Chemical Structure and Properties

The molecular formula of 2,2-Difluoro-1,2-di(2-furanyl)ethanone is . The compound contains two furan rings and a difluoromethyl group, which significantly influences its reactivity and biological interactions. The structure can be represented as follows:

Biological Activity Overview

Antifungal Activity

Research indicates that compounds with similar difluoromethyl and heteroaryl groups exhibit antifungal properties. A study on difluoro(heteroaryl)methyl derivatives demonstrated their effectiveness against various fungi, suggesting that 2,2-Difluoro-1,2-di(2-furanyl)ethanone may possess similar antifungal activity . This is particularly relevant for treating systemic mycoses in immunocompromised patients.

Mechanism of Action

The biological activity of 2,2-Difluoro-1,2-di(2-furanyl)ethanone is likely attributed to its ability to interact with biological macromolecules such as enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to various therapeutic effects. For instance, the difluoromethyl group enhances the compound's reactivity, potentially allowing it to inhibit enzymes involved in fungal cell wall synthesis or other critical pathways.

Case Studies

Several studies have explored the biological implications of compounds structurally related to 2,2-Difluoro-1,2-di(2-furanyl)ethanone:

-

Antifungal Efficacy

A comparative study showed that certain difluorinated compounds exhibited antifungal activities comparable to established antifungals like itraconazole. This suggests that 2,2-Difluoro-1,2-di(2-furanyl)ethanone could be a candidate for further development as an antifungal agent . -

Inhibitory Effects on Kinases

Research into substituted pyrimidines revealed that similar compounds could act as inhibitors of spleen tyrosine kinases (SYK). This pathway is crucial in various immune responses and could indicate a broader therapeutic application for 2,2-Difluoro-1,2-di(2-furanyl)ethanone in autoimmune diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features | Biological Activity |

|---|---|---|---|

| 1-(5-methyl-2-furyl)-ethanone | Structure | Contains a methyl group on the furan ring | Moderate antifungal activity |

| 4-Difluoromethylphenylacetate | Structure | Contains a phenylacetate moiety | Antimicrobial properties |

| 5-Fluoro-1-(5-methylfuran-3-yl)-1H-pyrazole | Structure | Incorporates a pyrazole ring | Potential anticancer activity |

Future Directions

Given the promising biological activity observed in related compounds, further research into 2,2-Difluoro-1,2-di(2-furanyl)ethanone is warranted. Potential studies could include:

- In vitro and In vivo Testing: Evaluating the compound's efficacy against various fungal strains and cancer cell lines.

- Mechanistic Studies: Elucidating the specific pathways affected by this compound could provide insights into its therapeutic potential.

- Structure-Activity Relationship (SAR) Analysis: Understanding how modifications to the structure influence biological activity will be crucial for optimizing its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.